ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a triazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method for synthesizing thiophene derivatives . The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of microwave irradiation to accelerate reaction times and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitro group on the triazole ring can yield amino-triazole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and triazole derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with potential antimicrobial properties.
1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.
Uniqueness
Its unique structure enables it to interact with multiple biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-6-3-4-7-12(11)19-14(23)10-27-17-21-20-15(22(17)18)13-8-5-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHAISUGAVWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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